![molecular formula C28H29ClN2O3 B2735969 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone CAS No. 941947-96-2](/img/structure/B2735969.png)
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone
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Overview
Description
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone
is a complex organic molecule. It has been found to exhibit high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions. For example, a related compound was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol . Another related compound was synthesized through a Mannich reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a series of steps. For example, the synthesis of a related compound involved aminomethylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by various methods such as physicochemical and spectral characteristics .Scientific Research Applications
- Piperazine derivatives, including those containing the 1,2,4-triazole moiety, have shown promising antibacterial properties . Researchers have synthesized and characterized this compound, assessing its efficacy against various bacterial strains. Further studies could explore its mechanism of action and potential clinical applications.
- Literature investigations suggest that certain piperazine derivatives exhibit anticancer activity. For instance, compounds like 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine and 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone have been explored as potential anticancer agents . Researchers could investigate whether our compound shares similar properties.
- The synthesis and properties of arylpiperazine derivatives have been studied as serotonin receptor ligands . Investigating the interaction of our compound with specific serotonin receptors could provide insights into its potential therapeutic applications related to mood disorders or neurological conditions.
- Although not a primary focus in scientific research, some piperazine derivatives are used illicitly for recreational purposes . Investigating the psychoactive effects of our compound could provide valuable insights into its safety profile.
Antibacterial Activity
Anticancer Potential
Serotonin Receptor Ligands
Psychoactive Properties
Future Directions
The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicine. For example, piperazine, a common structural motif found in this compound, is found in biologically active compounds for a variety of disease states .
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3/c1-28(2)18-22-5-3-8-25(26(22)34-28)33-19-20-9-11-21(12-10-20)27(32)31-15-13-30(14-16-31)24-7-4-6-23(29)17-24/h3-12,17H,13-16,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAHOQGCJONUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone |
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